molecular formula C12H14N2OS B14537465 2-[2-(Methylsulfanyl)-4-phenyl-1H-imidazol-1-yl]ethan-1-ol CAS No. 62284-77-9

2-[2-(Methylsulfanyl)-4-phenyl-1H-imidazol-1-yl]ethan-1-ol

Cat. No.: B14537465
CAS No.: 62284-77-9
M. Wt: 234.32 g/mol
InChI Key: XPRJUOMEQGXDLH-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfanyl)-4-phenyl-1H-imidazol-1-yl]ethan-1-ol is a chemical compound with a unique structure that includes an imidazole ring substituted with a methylsulfanyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylsulfanyl)-4-phenyl-1H-imidazol-1-yl]ethan-1-ol typically involves the reaction of 2-(methylsulfanyl)benzaldehyde with glycine to form an intermediate, which is then cyclized to form the imidazole ring. The final step involves the reduction of the aldehyde group to an alcohol group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylsulfanyl)-4-phenyl-1H-imidazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, palladium on carbon

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of reduced imidazole derivatives

    Substitution: Formation of substituted imidazole derivatives

Scientific Research Applications

2-[2-(Methylsulfanyl)-4-phenyl-1H-imidazol-1-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(Methylsulfanyl)-4-phenyl-1H-imidazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methylsulfanyl)phenyl]ethan-1-ol
  • 2-{2-Methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethanol
  • 2-amino-2-[4-(methylsulfanyl)phenyl]ethan-1-ol

Uniqueness

2-[2-(Methylsulfanyl)-4-phenyl-1H-imidazol-1-yl]ethan-1-ol is unique due to its imidazole ring structure, which imparts specific chemical and biological properties

Properties

CAS No.

62284-77-9

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

2-(2-methylsulfanyl-4-phenylimidazol-1-yl)ethanol

InChI

InChI=1S/C12H14N2OS/c1-16-12-13-11(9-14(12)7-8-15)10-5-3-2-4-6-10/h2-6,9,15H,7-8H2,1H3

InChI Key

XPRJUOMEQGXDLH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CN1CCO)C2=CC=CC=C2

Origin of Product

United States

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